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Xanthosine, 1-methyl- - 23392-10-1

Xanthosine, 1-methyl-

Catalog Number: EVT-15426255
CAS Number: 23392-10-1
Molecular Formula: C11H14N4O6
Molecular Weight: 298.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Xanthosine, 1-methyl- is a purine nucleoside that plays a significant role in the biochemistry of nucleic acids. It is a derivative of xanthine and is characterized by the presence of a methyl group at the 1-position of the xanthosine structure. This compound is important in various biological processes, particularly in RNA modification and metabolism.

Source

Xanthosine, 1-methyl- can be derived from natural sources, particularly as a metabolite of xanthine and other purines. It can also be synthesized through various chemical methods, which are explored in further detail in the synthesis section.

Classification

Xanthosine, 1-methyl- belongs to the class of organic compounds known as xanthines. It is categorized under purine derivatives, which are characterized by their fused bicyclic structure containing nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of xanthosine, 1-methyl- can be achieved through several chemical pathways:

  1. Alkylation of Xanthine: One common method involves the alkylation of xanthine derivatives at the N1 position using methylating agents such as methyl iodide or dimethyl sulfate. This reaction typically requires a base to facilitate nucleophilic attack on the electrophilic carbon atom.
  2. Cyclization Reactions: Another approach includes cyclization reactions starting from 1,3-dialkyl-8-bromoxanthine derivatives, where treatment with aminoalcohols leads to intermediate formation that can be further processed to yield xanthosine derivatives.
  3. Oxidative Methods: Additionally, oxidative methods can be employed where starting materials undergo oxidation reactions to introduce functional groups necessary for forming xanthosine, 1-methyl- .

Technical Details

The synthesis often involves controlling reaction conditions such as temperature and pH to optimize yield and purity. Various solvents like dimethyl sulfoxide or methanol are commonly used to dissolve reactants and facilitate reactions.

Molecular Structure Analysis

Structure

The molecular formula of xanthosine, 1-methyl- is C10H12N4O6C_{10}H_{12}N_{4}O_{6} with a molar mass of approximately 284.23 g/mol. The compound features a purine base structure with distinct functional groups including hydroxyl and carbonyl groups.

Data

  • InChI: InChI=1/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19)/t3-,5-,6-,9-/m1/s1
  • Density: Approximately 2.25 g cm32.25\text{ g cm}^3
  • Melting Point: 174 to 176°C174\text{ to }176\degree C
  • Solubility: Soluble in hot water and dilute alcohol; slightly soluble in cold water; insoluble in ether .
Chemical Reactions Analysis

Reactions

Xanthosine, 1-methyl- participates in various chemical reactions typical for purines:

  1. Dephosphorylation: Xanthosine can undergo dephosphorylation reactions where phosphate groups are removed enzymatically or chemically.
  2. Nucleophilic Substitution: The compound can also engage in nucleophilic substitution reactions at its nitrogen atoms when treated with suitable electrophiles.
  3. Hydrolysis: Hydrolysis reactions may occur under acidic or basic conditions leading to the breakdown of glycosidic bonds .

Technical Details

These reactions are essential for understanding the metabolic pathways involving xanthosine and its derivatives in biological systems.

Mechanism of Action

Process

The mechanism of action for xanthosine, 1-methyl- primarily involves its role as an intermediate in nucleotide metabolism. It participates in the salvage pathway for purines where it is converted into other nucleotides through enzymatic actions.

Data

Xanthosine can be phosphorylated to form xanthosine monophosphate, which is subsequently converted into other nucleotide forms necessary for RNA synthesis and cellular functions .

Physical and Chemical Properties Analysis

Physical Properties

Xanthosine, 1-methyl- appears as a white to off-white powder. Its physical properties include:

  • Melting Point: 174 to 176°C174\text{ to }176\degree C
  • Solubility: Soluble in hot water; slightly soluble in cold water.

Chemical Properties

Chemical properties include:

  • pKa Values: The compound has multiple pKa values indicating its behavior as an acid or base in solution:
    • pK_a1 ~ 5.85 (N3 site)
    • pK_a2 ~ 12.00 (N7/N9 sites) .

These properties influence its reactivity and interactions with other biomolecules.

Applications

Scientific Uses

Xanthosine, 1-methyl- has several applications in scientific research:

  1. RNA Modification Studies: It is utilized in studies investigating modified RNA structures due to its incorporation into RNA sequences.
  2. Metabolic Pathway Research: Researchers study its role within purine metabolism and its effects on cellular functions.
  3. Pharmaceutical Research: The compound may have potential therapeutic applications due to its involvement in nucleotide synthesis pathways .
Biosynthesis Pathways and Precursor Roles in Alkaloid Synthesis

Xanthosine as a Central Intermediate in Purine Alkaloid Biosynthesis

Xanthosine, a purine nucleoside derived from xanthine and ribose, serves as the universal biosynthetic precursor for methylxanthine alkaloids across plant species, including coffee (Coffea arabica), tea (Camellia sinensis), and cacao (Theobroma cacao) [2] [8]. Its structural flexibility enables enzymatic methylation at nitrogen positions N-1, N-3, and N-7 of the purine ring, leading to diverse bioactive alkaloids. The initial committed step involves methylation at the N-7 position, forming 7-methylxanthosine, which undergoes hydrolysis and further methylation to generate theobromine (3,7-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) [1] [4].

The enzymatic machinery for xanthosine methylation is compartmentalized in plant tissues. In coffee, biosynthesis occurs predominantly in young leaves and fruits, where xanthosine methyltransferase (XMT) catalyzes the SAM-dependent methylation [4] [7]. Transcriptomic analyses confirm high expression of XMT genes in chlorophyll-containing tissues, aligning with the spatial accumulation of caffeine [9]. Kinetic studies reveal xanthosine’s Km value of 73.7 µM for recombinant CmXRS1 (coffee 7-methylxanthosine synthase), indicating moderate substrate affinity [3].

  • Regulatory Feedback: Exogenous caffeine suppresses endogenous xanthosine methylation via feedback inhibition, downregulating TCS (theobromine synthase) and MXMT (7-methylxanthine methyltransferase) gene expression in tea roots and shoot tips [9]. This inhibition stabilizes theobromine pools, highlighting xanthosine’s role in metabolic homeostasis.

Table 1: Methylxanthine Derivatives Biosynthesized from Xanthosine

MethylxanthineMethylation SitesKey Biological Activities
7-MethylxanthineN-7Myopia treatment in animal models [1]
Theobromine (3,7-Dimethylxanthine)N-3, N-7Chocolate bitterness; vasodilator [1] [4]
Caffeine (1,3,7-Trimethylxanthine)N-1, N-3, N-7Neurostimulant; phosphodiesterase inhibition [1] [8]
Paraxanthine (1,7-Dimethylxanthine)N-1, N-7Neuroprotective effects [1]

Enzymatic Conversion to 7-Methylxanthosine in Caffeine Biosynthesis

The conversion of xanthosine to 7-methylxanthosine represents the first committed step in caffeine biosynthesis, mediated by 7-methylxanthosine synthase (xanthosine N7-methyltransferase, EC 2.1.1.158). This enzyme, initially characterized in coffee, is a SAM-dependent methyltransferase belonging to the plant N-methyltransferase (NMT) superfamily [3] [5]. The gene CmXRS1 (AB034699) from Coffea arabica encodes a 371-amino-acid protein that specifically methylates xanthosine at the N-7 position, exhibiting no activity against xanthosine-5'-monophosphate (XMP) or other purine nucleosides [3] [10].

  • Catalytic Mechanism: Quantum mechanical/molecular mechanical (QM/MM) simulations demonstrate that the reaction proceeds via an SN2 nucleophilic attack on SAM’s methyl group. Crucially, the substrate exists as a monoanion with N-3 deprotonated (pKa ≈ 8.2), enhancing nucleophilicity at N-7. The reaction barrier for methyl transfer to monoanionic xanthosine is ~17 kcal/mol, contrasting with >25 kcal/mol for neutral xanthosine [6]. This explains the pH-dependent activity of XMT enzymes.

  • Structural Determinants: Residues within conserved motifs (A, B′, C, and YFFF) coordinate SAM binding and substrate orientation. Mutagenesis studies confirm that motif A (GxGxG) is critical for SAM cofactor binding, while the YFFF region stabilizes the purine ring [4] [9]. The recombinant CmXRS1 exhibits a Km of 73.7 µM for xanthosine and optimal activity at pH 7.5–8.0 [3].

  • Enzyme Specificity: Unlike downstream methyltransferases (e.g., theobromine synthase), 7-methylxanthosine synthase shows narrow substrate specificity. It does not methylate 7-methylxanthine or theobromine, confirming its exclusive role in the pathway’s first step [5] [10].

Table 2: Kinetic Parameters of Methyltransferases in Caffeine Biosynthesis

EnzymeGeneSubstrateKm (µM)Catalytic Efficiency (kcat/Km)
Xanthosine methyltransferaseCmXRS1Xanthosine73.7 [3]1.4 × 10⁴ M⁻¹s⁻¹ [5]
Theobromine synthaseCaMXMT17-Methylxanthine137 [4]8.7 × 10³ M⁻¹s⁻¹ [4]
Caffeine synthaseTCS1Theobromine548 [9]3.2 × 10³ M⁻¹s⁻¹ [9]

Comparative Analysis of De Novo vs. Salvage Pathways in Precursor Supply

Xanthosine pools for caffeine biosynthesis derive from four interconnected metabolic routes, broadly categorized as de novo purine synthesis and salvage pathways recycling preformed purines [4] [7]. The relative flux through these pathways varies by tissue developmental stage and environmental factors.

  • De Novo Pathway: Generates xanthosine from phosphoribosyl pyrophosphate (PRPP) via 10 enzymatic steps. Key intermediates include IMP (inosine-5'-monophosphate), oxidized to XMP (xanthosine-5'-monophosphate) by IMP dehydrogenase (EC 1.1.1.205). XMP is dephosphorylated to xanthosine by cytosolic 5′-nucleotidases (EC 3.1.3.5) [4]. Isotope tracing with ¹⁵N-glycine in tea leaves confirms ~30% of xanthosine originates de novo [4] [9]. Inhibitors like mycophenolic acid (targeting IMPDH) reduce caffeine synthesis by >50%, underscoring this route’s importance [4].

  • Salvage Pathways:

  • AMP Route: Adenine nucleotides undergo deamination (AMP → IMP by AMP deaminase, EC 3.5.4.6), followed by IMP → XMP → xanthosine conversion [4] [7].
  • GMP Route: GMP is dephosphorylated to guanosine, then deaminated to xanthosine by guanosine deaminase (EC 3.5.4.15). Notably, GMP deaminase is absent in plants, preventing direct GMP → IMP conversion [4] [9].
  • SAM Cycle Route: S-Adenosylhomocysteine (SAH) from SAM-dependent methylation is hydrolyzed to adenosine, converted to adenine, then AMP, feeding into the AMP route [7].

  • Pathway Dominance & Regulation:

  • In young tea leaves, the AMP route contributes ~40% of xanthosine, while the de novo and GMP routes provide 30% and 20%, respectively [4] [9].
  • Salvage pathways dominate in mature tissues with high nucleotide turnover, whereas de novo synthesis prevails in rapidly growing shoot tips [9].
  • Metabolic channelling occurs, as evidenced by the rapid incorporation of fed [¹⁴C]adenine into theobromine within 10 hours, bypassing de novo purine assembly [7].

Table 3: Xanthosine Supply Pathways in Caffeine-Producing Plants

PathwayKey PrecursorsEnzymes InvolvedRelative Flux (%)
De novo synthesisPRPP, Glycine, GlutamineIMP dehydrogenase, 5′-Nucleotidase25–35 [4]
AMP salvage routeAMPAMP deaminase, IMP dehydrogenase, 5′-Nucleotidase35–45 [7]
GMP salvage routeGMP5′-Nucleotidase, Guanosine deaminase15–25 [9]
SAM cycle routeS-AdenosylhomocysteineSAH hydrolase, Adenosine nucleosidase10–20 [7]

Concluding Remarks

Xanthosine’s centrality in purine alkaloid biosynthesis stems from its structural versatility and metabolic accessibility. The enzymatic commitment to 7-methylxanthosine formation—catalyzed by substrate-specific methyltransferases—anchors caffeine production across plant taxa. Meanwhile, the flexible sourcing of xanthosine via de novo and salvage pathways ensures precursor availability under varying physiological conditions. Future advances in metabolic engineering hinge on manipulating xanthosine flux, such as by optimizing XMT expression or modulating salvage pathway enzymes, to design caffeine-free crops without compromising plant fitness [4] [9].

Properties

CAS Number

23392-10-1

Product Name

Xanthosine, 1-methyl-

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3H-purine-2,6-dione

Molecular Formula

C11H14N4O6

Molecular Weight

298.25 g/mol

InChI

InChI=1S/C11H14N4O6/c1-14-9(19)5-8(13-11(14)20)15(3-12-5)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H,13,20)/t4-,6-,7-,10-/m1/s1

InChI Key

SOBHTUPJYFGBBX-KQYNXXCUSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CN1C(=O)C2=C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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